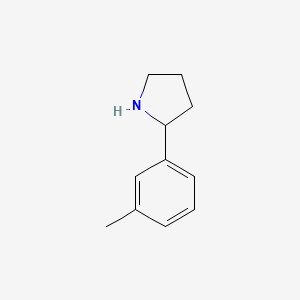![molecular formula C17H24N2O4 B1306892 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid CAS No. 887344-19-6](/img/structure/B1306892.png)
1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid" is a chemical entity that appears to be related to a class of compounds that involve the tert-butyl group used for protection in synthesis, particularly in the context of pyrrole and pyridine derivatives. While the specific compound is not directly mentioned in the provided papers, the tert-butyl group is a common protecting group in organic synthesis, and the pyridine and piperidine rings are common motifs in medicinal chemistry due to their presence in many biologically active molecules.
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butyl groups as protecting groups for carboxylic acids. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates demonstrates the utility of tert-butyl groups in streamlining synthetic processes . Similarly, the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid shows the use of tert-butyl groups to direct selective substitutions . The activation of carboxylic acids as their active esters using tert-butyl carbonates further exemplifies the role of tert-butyl groups in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups and pyridine or piperidine rings can be elucidated using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction, revealing the conformation of the proline ring . Similarly, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined by X-ray diffraction and compared with DFT calculations .
Chemical Reactions Analysis
The tert-butyl group is often used in chemical reactions as a protecting group that can be removed under certain conditions. For example, the in situ hydrolysis of tert-butyl esters during the synthesis of pyrrole-3-carboxylic acids demonstrates the tert-butyl group's reactivity . The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves an intramolecular lactonization reaction, showcasing the versatility of tert-butyl-protected intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-protected compounds are influenced by the presence of the bulky tert-butyl group. For instance, the tert-butyl group can affect the solubility and crystallinity of the compound, as seen in the crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate . The tert-butyl group also impacts the reactivity and stability of the compound, as demonstrated in the synthesis and reactions of related compounds .
Aplicaciones Científicas De Investigación
Metabolic Pathway Elucidation
A study by Prakash et al. (2008) described the metabolism of a structurally related compound, focusing on the metabolic pathways involving oxidation of the tert-butyl moiety, pyridine oxidation, and N-dealkylation. This research is pivotal for understanding the metabolic transformations of similar compounds, aiding in the development of drugs with improved pharmacokinetic profiles.
Synthesis of Active Esters
Research by Basel and Hassner (2002) explored the activation of carboxylic acids in the presence of DMAP to efficiently form active esters. This methodology is relevant for the synthesis of peptides and amides, demonstrating the utility of tert-butyl carbonates (BOC-OX) in synthetic organic chemistry.
Advances in Nucleophilic Substitution
A study by Bonnet et al. (2001) reported on the nucleophilic substitution reactions of magnesiated bases on substituted pyridines, showing the potential for creating diversified pyridine derivatives through targeted deprotonation or addition reactions. This research offers valuable insights for designing new compounds with specific structural features.
Pyrocarbonate Activation of Carboxylic Acids
Pozdnev (2009) investigated the activation of carboxylic acids via dialkyl pyrocarbonates for the synthesis of anhydrides and esters, including N-protected amino acids. This method highlights an efficient approach to esterification and anhydride formation, crucial for peptide synthesis and other organic transformations.
Regio-selective Synthesis
Nguyen et al. (2009) developed a regio-selective synthesis method for novel pyrrole derivatives, utilizing the bulky tert-butyl group to direct selective substitutions. This research (Nguyen et al., 2009) demonstrates the strategic use of steric hindrance to achieve desired regioselectivity in synthetic chemistry.
Safety And Hazards
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-4-7-17(12-19,14(20)21)11-13-5-8-18-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPBPJZISZCBJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395021 |
Source


|
| Record name | 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |
CAS RN |
887344-19-6 |
Source


|
| Record name | 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)





![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)